2-Furoyl-LIGRLO-amide (TFA)
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Overview
Description
- The compound’s chemical formula is C38H64F3N11O10 , and its molecular weight is 891.98 g/mol .
- It is essential to note that this compound is primarily used for scientific research purposes and drug development, not for human use .
2-Furoyl-LIGRLO-amide TFA: is a potent and selective agonist for Protease-Activated Receptor 2 (PAR2) . PAR2 is a G protein-coupled receptor involved in various physiological processes.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for 2-Furoyl-LIGRLO-amide TFA are not readily available in the literature. researchers have synthesized it using established peptide synthesis techniques.
- The reaction conditions and reagents used would typically involve solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods allow for the stepwise assembly of the peptide sequence.
Chemical Reactions Analysis
Reactivity: As a peptide, 2-Furoyl-LIGRLO-amide TFA may undergo various reactions typical for amides and peptide bonds.
Common Reagents and Conditions: These would include coupling reagents (e.g., HBTU, HATU, or DIC), protecting groups (e.g., Fmoc or Boc), and deprotection steps (e.g., TFA or piperidine).
Major Products: The primary product would be the fully assembled 2-Furoyl-LIGRLO-amide TFA peptide.
Scientific Research Applications
Chemistry: Researchers use this compound to study PAR2 activation and signaling pathways.
Biology: Investigations into PAR2-mediated cellular responses, such as inflammation, pain, and tissue repair.
Medicine: Potential therapeutic applications related to PAR2 modulation (e.g., anti-inflammatory drugs).
Industry: Drug discovery and development targeting PAR2.
Mechanism of Action
- Upon binding to PAR2, 2-Furoyl-LIGRLO-amide TFA activates downstream signaling pathways. These include G protein-mediated pathways (e.g., Gαq/11) and β-arrestin recruitment .
- The compound’s effects may involve intracellular calcium release, activation of protein kinases, and modulation of gene expression.
Comparison with Similar Compounds
Uniqueness: 2-Furoyl-LIGRLO-amide TFA stands out due to its selectivity for PAR2. Its structure and functional properties distinguish it from other PAR2 agonists.
Similar Compounds: While I don’t have specific names for similar compounds, other PAR2 agonists exist, such as SLIGRL-NH2 and trans-cinnamoyl-LIGRLO-NH2 .
Properties
Molecular Formula |
C38H64F3N11O10 |
---|---|
Molecular Weight |
892.0 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,5-diamino-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H63N11O8.C2HF3O2/c1-7-22(6)29(47-33(52)26(18-21(4)5)46-34(53)27-13-10-16-55-27)35(54)42-19-28(48)43-24(12-9-15-41-36(39)40)31(50)45-25(17-20(2)3)32(51)44-23(30(38)49)11-8-14-37;3-2(4,5)1(6)7/h10,13,16,20-26,29H,7-9,11-12,14-15,17-19,37H2,1-6H3,(H2,38,49)(H,42,54)(H,43,48)(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,39,40,41);(H,6,7)/t22-,23-,24-,25-,26-,29-;/m0./s1 |
InChI Key |
GGAPZASUUCRPNF-OIQQVIETSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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